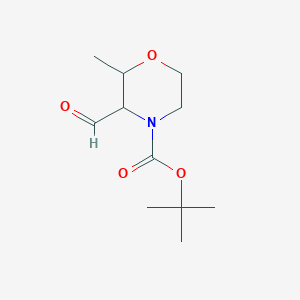
tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of tert-butyl 4-hydroxy-2-methylmorpholine-4-carboxylate with a formylating agent such as formic acid or formic anhydride . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction . Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Applications De Recherche Scientifique
tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various chemical reactions that modify the structure and function of target molecules. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, thereby altering their activity and function .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate include:
tert-Butyl 3-formyl-3-methylmorpholine-4-carboxylate: This compound has a similar structure but with a different substitution pattern on the morpholine ring.
tert-Butyl 4-formyl-2-methylmorpholine-4-carboxylate: This compound differs in the position of the formyl group on the morpholine ring.
tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of a morpholine ring and different functional groups.
Propriétés
Formule moléculaire |
C11H19NO4 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
tert-butyl 3-formyl-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-8-9(7-13)12(5-6-15-8)10(14)16-11(2,3)4/h7-9H,5-6H2,1-4H3 |
Clé InChI |
CSCYLUWCHOCIRE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N(CCO1)C(=O)OC(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


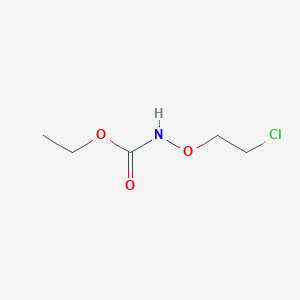

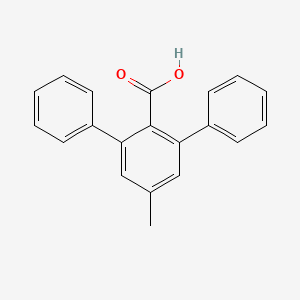
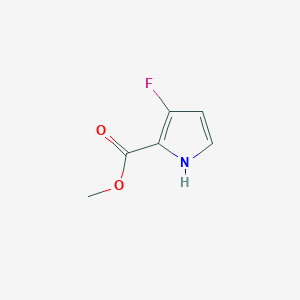
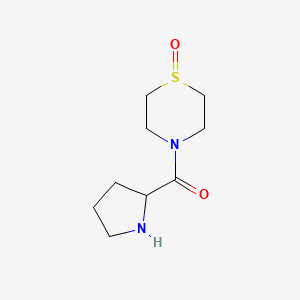
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12929117.png)
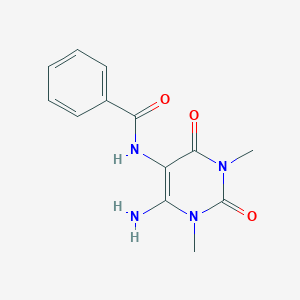
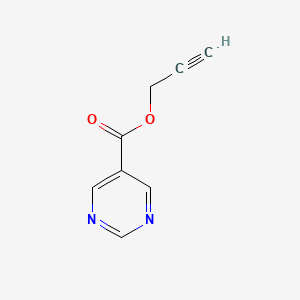
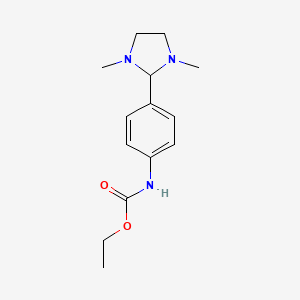
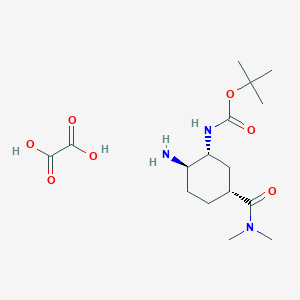

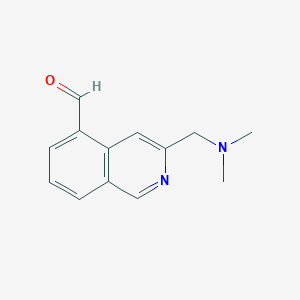

![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
